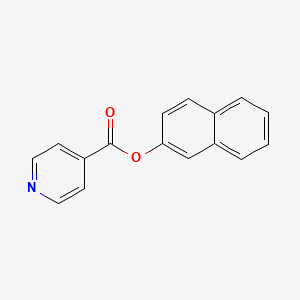

2-naphthyl isonicotinate

Übersicht

Beschreibung

Synthesis Analysis

- Electrosynthesis of a novel polymer from 2-naphthol involves electrochemical oxidation, resulting in polymers and oligomers with distinct structures comprising naphthylene and furan rings or quinonoid groups (Pham et al., 1993).

- Poly(decahydro-2-naphthyl methacrylate)s with different geometric structures are synthesized from decahydro-2-naphthols, revealing the impact of side-group dynamics on polymer properties (Ozaki et al., 2013).

Molecular Structure Analysis

- The structure of poly(2-naphthol), a fluorescent polymer, has been characterized showing naphthol chromophore and an extended quinonoid structure attached to the polymer backbone (Premachandran et al., 1996).

- Oligo(naphthalene-2,3-diyl)s synthesized via palladium-catalyzed cross-coupling reactions reveal a helical secondary structure, a common feature in assemblies with naphthalene-like aromatic units (Motomura et al., 2005).

Chemical Reactions and Properties

- Palladium(II)-catalyzed oxidative dearomatization of free naphthols with alkyne units leads to the formation of spirocyclic compounds, demonstrating a regioselective process (Gu et al., 2014).

Physical Properties Analysis

- The electrosynthesis of poly(2-methyl-1-naphthylamine) reveals that the polymerization proceeds via the –NH2 groups, forming a structure with imine and amine links between naphthalene rings (Ćirić-Marjanović et al., 2003).

Chemical Properties Analysis

- The synthesis of poly(2,6-dihydroxy-1,5-naphthylene) through oxidative coupling polymerization of 2,6-dihydroxynaphthalene highlights the ability to control regiochemistry and achieve high molecular weights (Sasada et al., 2003).

Wissenschaftliche Forschungsanwendungen

1. Inverse Bilayer Structures in Chemistry

- A study by Dorn et al. (2006) explored the synthesis of 1,1′-binaphthalene-2,2′-diyl phosphate (BNPPA−) salts, which exhibit inverse bilayer structures characterized by hydrophobic naphthyl and hydrophilic phosphate regions. These structures form due to hydrogen bonding and showcase a hydrophilic interior with hydrophobic binaphthyl groups exposed to the exterior. This research contributes to the understanding of molecular interactions in chemistry, specifically in the context of hydrophobic and hydrophilic regions in molecular structures (Dorn, Chamayou, & Janiak, 2006).

2. Organic Chemistry and Spirocyclic Compounds

- Research by Gu et al. (2014) investigated the [2 + 2 + 1] spiroannulation reactions of 2-naphthols with alkynes in the presence of a Pd(II) catalyst and an oxidant. This process, involving C-H functionalization and naphthyl ring dearomatization, led to the creation of various spirocyclic compounds, contributing to advancements in organic chemistry and the synthesis of complex molecular structures (Gu et al., 2014).

3. Polymer Science and Tacticity

- Nishino et al. (1971) conducted a study on the polymerization of various methacrylates, including 2-naphthyl methacrylate. They found that polymers containing aromatic substituents, particularly naphthyl groups, exhibited more isotactic characteristics compared to conventional polymers. This research enhances the understanding of polymer tacticity and the role of aromatic rings in polymer formation (Nishino, Nakahata, & Sakaguchi, 1971).

4. Photorearrangements in Polymer Science

- A study by Gu et al. (2000) focused on the photorearrangements of 1-naphthyl and 2-naphthyl acylates in different polyethylene films. They explored the influence of variables such as the aryl groups' size and position, crystallinity, and free volume on the selectivity of these photorearrangements. This research provides insights into the interaction of naphthyl molecules with polymer matrices, contributing to the field of photopolymer science (Gu, Hill, Wang, Cui, & Weiss, 2000).

Wirkmechanismus

The mechanism of action for “2-naphthyl isonicotinate” is not directly available. However, similar compounds like methyl isonicotinate are used as semiochemicals, influencing the movement of certain insects .

Safety and Hazards

The safety and hazards of “2-naphthyl isonicotinate” are not directly available. However, related compounds like 2-naphthol are considered hazardous, with acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .

Zukünftige Richtungen

The future directions for “2-naphthyl isonicotinate” are not directly available. However, research into related compounds like 1-naphthol and 2-naphthol has shown potential antioxidative effects , and the protodeboronation of pinacol boronic esters has been explored for formal anti-Markovnikov alkene hydromethylation .

Eigenschaften

IUPAC Name |

naphthalen-2-yl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYPXDXUGVBSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5661917.png)

![1-amino-2-(1H-benzimidazol-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5661933.png)

![1-methyl-2-{[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]methyl}-1H-benzimidazole](/img/structure/B5661944.png)

![N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5661962.png)

![5-[5-(methoxymethyl)-2-furoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5661966.png)

![4-oxo-1-phenyl-4-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-butanone](/img/structure/B5661974.png)

![1-ethyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5661991.png)

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)